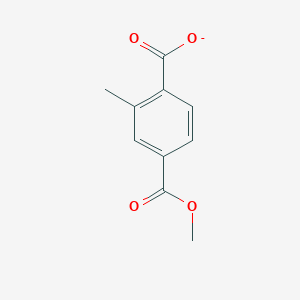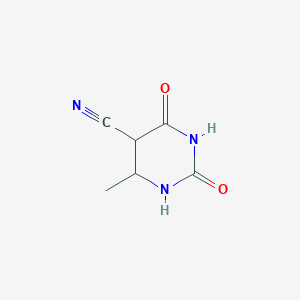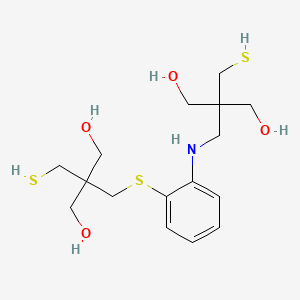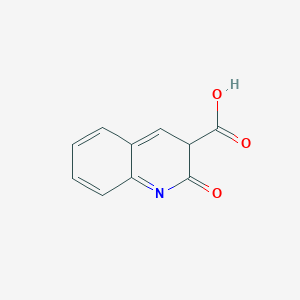![molecular formula C20H19ClN6O3S B12363890 (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS 5980 is a compound known for its role as an agonist of the A3 adenosine receptor. It has a high affinity for this receptor, with a Ki value of 0.7 nM . This compound is notable for its oral activity and has been studied for its potential therapeutic applications, particularly in the context of pain management and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of MRS 5980 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic framework, which is a key feature of MRS 5980.
Functional group modifications: Introduction of the arylethynyl group and other substituents to enhance receptor affinity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for MRS 5980 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards for pharmaceutical compounds.
Analyse Chemischer Reaktionen
MRS 5980 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This involves replacing one functional group with another, which can be used to introduce new properties or enhance existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure or functional groups of MRS 5980.
Wissenschaftliche Forschungsanwendungen
MRS 5980 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the A3 adenosine receptor and its role in various biochemical pathways.
Biology: MRS 5980 is used in cellular and molecular biology research to investigate the effects of A3 adenosine receptor activation on cell signaling and function.
Wirkmechanismus
MRS 5980 exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is a G protein-coupled receptor that, when activated, can inhibit neuronal voltage-dependent calcium currents, reducing pain signaling. Additionally, activation of the A3 adenosine receptor can modulate immune responses, reducing inflammation and tissue injury . The molecular targets and pathways involved include the inhibition of calcium channels and modulation of immune cell activity .
Vergleich Mit ähnlichen Verbindungen
MRS 5980 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:
MRS 5698: Another A3 adenosine receptor agonist with slightly different functional groups.
MRS 1220: An antagonist of the A3 adenosine receptor, used to study the receptor’s role by blocking its activity.
Cl-IB-MECA: A well-known A3 adenosine receptor agonist with therapeutic potential in various diseases.
MRS 5980 stands out due to its high affinity, oral activity, and potential therapeutic applications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C20H19ClN6O3S |
|---|---|
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1 |
InChI-Schlüssel |
RVLAHZAHALVQKF-AQPYCOETSA-N |
Isomerische SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC |
Kanonische SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)


![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)



![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)


![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
